2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
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Overview
Description
2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide is a compound that belongs to the class of diaminopyrimidine derivatives. These compounds are known for their therapeutic and pharmacological properties, particularly their potential in cancer treatment due to their ability to inhibit cyclin-dependent kinases (cdks) and other molecular targets .
Mechanism of Action
Target of Action
The primary targets of this compound are cancer cells . The compound is a derivative of diaminopyrimidine, which has been shown to have significant inhibition potential against cancer targets .
Mode of Action
The compound interacts with its targets by inhibiting cyclin-dependent kinases (cdks) , thus arresting cell proliferation in cancer cells . It also shows effective suppression of anaplastic lymphoma kinase (ALK) , one of the receptor tyrosine kinases that is involved in a variety of tumors .
Biochemical Pathways
The compound affects the biochemical pathways related to cell proliferation and growth. By inhibiting cdks and ALK, it disrupts the normal cell cycle and prevents the proliferation of cancer cells .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation in cancer cells, leading to a halt in tumor growth . It also exhibits potent inhibitory activity against influenza viruses .
Biochemical Analysis
Biochemical Properties
Diaminopyrimidine derivatives have been reported to show inhibition against cyclin-dependent kinases (cdks), thus arresting cell proliferation in cancer cells .
Cellular Effects
Diaminopyrimidine derivatives have shown effective suppression of anaplastic lymphoma kinase (ALK), one of the receptor tyrosine kinases involved in a variety of tumors .
Molecular Mechanism
The molecular mechanism of action of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide is not well known. Diaminopyrimidine derivatives have been reported to exhibit potent inhibitory activity against influenza viruses .
Preparation Methods
The synthesis of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide typically involves the reaction of 4,6-diaminopyrimidine-2-thiol with 4-fluorophenylacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules with potential therapeutic applications.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar compounds to 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide include:
- 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide
- 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
- 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide
These compounds share the diaminopyrimidine core structure but differ in the substituents on the phenyl ring. The uniqueness of this compound lies in the presence of the fluorine atom, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(4,6-diaminopyrimidin-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN5OS/c13-7-1-3-8(4-2-7)16-11(19)6-20-12-17-9(14)5-10(15)18-12/h1-5H,6H2,(H,16,19)(H4,14,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IINIECJJDMSTBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC(=CC(=N2)N)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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